An In-Depth Technical Guide to (S)-8-(tert-Butyl)chroman-4-amine
An In-Depth Technical Guide to (S)-8-(tert-Butyl)chroman-4-amine
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (S)-8-(tert-Butyl)chroman-4-amine, a chiral building block with significant potential in medicinal chemistry. The chroman-4-amine scaffold is a privileged structure found in numerous biologically active compounds, and the specific stereochemistry and substitution pattern of this molecule impart unique characteristics relevant to drug development professionals.[1][2][3] This document details its structural features, physicochemical and spectroscopic properties, a robust synthetic protocol via reductive amination, and methods for chiral purity assessment.
Introduction and Strategic Importance
The chroman-4-one scaffold and its derivatives are foundational structures in medicinal chemistry, recognized for their presence in a wide array of pharmacologically active compounds.[3][4][5] Amines derived from this core, particularly chiral chroman-4-amines, have emerged as powerful motifs for targeting a range of biological systems, including enzymes implicated in neurodegenerative diseases.[1][2]
(S)-8-(tert-Butyl)chroman-4-amine is a specialized derivative distinguished by two key features:
-
The (S)-Stereocenter: The amine at the C4 position is stereochemically defined. In drug development, biological activity often resides in a single enantiomer, making stereocontrol essential for maximizing therapeutic efficacy and minimizing off-target effects.
-
The 8-tert-Butyl Group: This bulky, lipophilic group significantly influences the molecule's properties. It acts as a steric director in subsequent chemical modifications and can enhance binding affinity to protein targets by occupying hydrophobic pockets. Furthermore, its electron-donating nature can modulate the electronic properties of the aromatic ring.[6]
This guide serves as a technical resource for researchers leveraging this valuable intermediate in synthetic and medicinal chemistry programs.
Molecular Structure and Physicochemical Properties
The structural integrity and physical characteristics of a compound are paramount for its application in synthesis and screening.
Chemical Structure
The molecule consists of a benzene ring fused to a dihydropyran ring, forming the chroman core. A primary amine is located at the chiral C4 position, and a tert-butyl group is substituted at the C8 position of the aromatic ring.
Caption: Structure of (S)-8-(tert-Butyl)chroman-4-amine
Physicochemical Data
The properties of this amine are critical for designing reaction conditions, purification protocols, and formulation studies.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₉NO | - |
| Molecular Weight | 205.30 g/mol | [7] |
| CAS Number | 1228553-77-2 | [7] |
| Appearance | Predicted: Off-white to yellow solid or oil | Analog Comparison |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water | Standard Chemical Principles |
| Storage | 2-8°C, sealed in a dry environment | [7] |
| pKa (Conjugate Acid) | Estimated: 9.0 - 9.5 | Based on similar benzylic amines |
Synthesis and Purification
A reliable and scalable synthesis is crucial for the utility of any chemical building block. The most logical and field-proven approach to (S)-8-(tert-Butyl)chroman-4-amine is a two-step sequence starting from the corresponding ketone precursor.
Caption: Synthetic workflow for (S)-8-(tert-Butyl)chroman-4-amine.
Experimental Protocol: Reductive Amination
This protocol describes the conversion of 8-(tert-Butyl)chroman-4-one to the racemic amine. Reductive amination is a robust and widely used method for amine synthesis.[8][9] Sodium cyanoborohydride (NaBH₃CN) is the reductant of choice as it is mild enough to not reduce the starting ketone but is effective at reducing the intermediate iminium ion, minimizing side reactions.[8]
Materials:
-
8-(tert-Butyl)chroman-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a solution of 8-(tert-Butyl)chroman-4-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and a saturated NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous phase twice more with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude racemic amine can be purified by column chromatography on silica gel.
Chiral Resolution
Obtaining the enantiopure (S)-amine is achieved through classical resolution, a trusted method that relies on the physical separation of diastereomeric salts.[2]
-
Salt Formation: Dissolve the racemic amine in a minimal amount of a suitable solvent like methanol or ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent.
-
Crystallization: Add the acid solution to the amine solution. The diastereomeric salts will begin to crystallize. The salt of one enantiomer is typically less soluble and will precipitate preferentially. Allow the crystallization to proceed, potentially with slow cooling to promote the formation of well-defined crystals.
-
Isolation and Liberation: Isolate the precipitated salt by filtration. The enantiomerically enriched amine can then be liberated by treating the salt with a base (e.g., 2 M NaOH) and extracting it into an organic solvent (e.g., diethyl ether).
-
Purity Assessment: The enantiomeric excess (e.e.) of the final product must be determined using chiral HPLC.
Spectroscopic and Analytical Profile
Structural confirmation and purity analysis are non-negotiable steps in chemical synthesis. The following data are predicted based on the known structure and spectroscopic principles of analogous compounds.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted ¹H NMR (400 MHz, CDCl₃) | Predicted ¹³C NMR (100 MHz, CDCl₃) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 7.20-7.00 (m, 2H) | Ar-H | ~152.0 | Ar C -O |
| 6.85 (d, 1H) | Ar-H | ~145.0 | Ar C -tBu |
| 4.25-4.15 (m, 2H) | -O-CH₂ - | ~127.0, 125.0, 120.0 | Ar C H |
| 4.10 (t, 1H) | -CH (NH₂)- | ~65.0 | -O-C H₂- |
| 2.20-2.00 (m, 2H) | -CH₂ -CH(NH₂)- | ~48.0 | -C H(NH₂)- |
| 1.60 (br s, 2H) | -NH₂ | ~34.0 | -C (CH₃)₃ |
| 1.35 (s, 9H) | -C(CH₃ )₃ | ~31.5 | -C(C H₃)₃ |
| ~30.0 | -C H₂-CH(NH₂)- |
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI+)
-
Expected [M+H]⁺: 206.15
-
Key Fragmentation: Loss of NH₃ (m/z = 189.15), loss of tert-butyl group (m/z = 149.08).
Chiral High-Performance Liquid Chromatography (HPLC)
Assessing enantiomeric purity is a critical quality control step. Chiral HPLC using a polysaccharide-based stationary phase is the industry standard for separating enantiomers of chiral amines.[12][13][14][15]
-
Column: Chiralpak® IA or similar polysaccharide-based chiral stationary phase.[12]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Additive: A small amount of a basic additive (e.g., diethylamine) is often required to improve peak shape and prevent tailing of the amine.[12]
-
Detection: UV detection at a wavelength where the aromatic chromophore absorbs (e.g., 220 nm or 254 nm).
-
Validation: The method must demonstrate baseline separation of the (R) and (S) enantiomers, allowing for accurate quantification of the enantiomeric excess (e.e.).
Applications in Drug Development
The chroman-4-amine scaffold is a "privileged structure" due to its ability to interact with a wide range of biological targets.[3][5][16] The incorporation of bulky substituents at the 8-position, such as a tert-butyl group, has been explored in the development of selective enzyme inhibitors. For example, substituted chroman-4-ones have been investigated as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders and cancer.[16][17][18][19]
(S)-8-(tert-Butyl)chroman-4-amine serves as a key intermediate for building a library of compounds for:
-
Structure-Activity Relationship (SAR) Studies: The primary amine provides a reactive handle for derivatization (e.g., acylation, alkylation) to probe interactions with target proteins.
-
Improving Pharmacokinetic Properties: The rigid chroman core and the lipophilic tert-butyl group can enhance cell permeability and metabolic stability.
-
Fragment-Based Drug Discovery (FBDD): The molecule can serve as a starting point or fragment for building more complex and potent therapeutic agents.
Safety and Handling
As a research chemical, (S)-8-(tert-Butyl)chroman-4-amine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from oxidizing agents.[7]
Conclusion
(S)-8-(tert-Butyl)chroman-4-amine is a high-value chiral building block with significant potential for the development of novel therapeutics. Its unique combination of a rigid, stereodefined core and a bulky hydrophobic substituent makes it an attractive starting point for medicinal chemistry campaigns. This guide provides the foundational chemical knowledge—from synthesis and purification to detailed analytical characterization—required for its effective use in a research and drug development setting.
References
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- Moutayakine, A. (2022). Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. ResearchGate.
- Benchchem. (n.d.). (S)-chroman-4-amine | High-Purity Chiral Building Block.
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